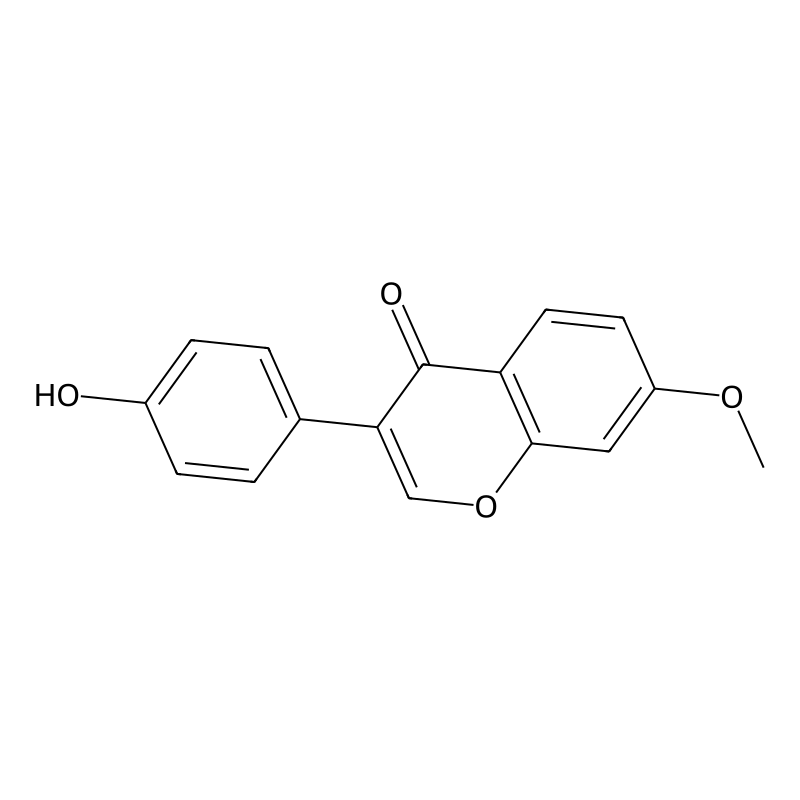

Isoformononetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isoformononetin (4'-hydroxy-7-methoxyisoflavone) is a naturally occurring O-methylated isoflavone and a structural isomer of formononetin. In procurement and materials selection, it serves as a critical analytical standard, a targeted precursor for 7-alkyl isoflavone synthesis, and a benchmark compound in osteogenesis and immunomodulation assays. Unlike its unmethylated analog daidzein, isoformononetin exhibits distinct pharmacokinetic properties, including enhanced osteoblast survival promotion without the pronounced uterine estrogenicity that limits broader application of conventional phytoestrogens. Its defined solubility profile and synthetic accessibility make it a highly reproducible baseline material for both in vitro biochemical screening and complex flavonoid derivatization workflows [1].

Research Fit

Substituting isoformononetin with closely related isoflavones like daidzein or formononetin fundamentally alters experimental and synthetic outcomes. Daidzein possesses significant uterine estrogenicity and low bioavailability, which confounds data in non-estrogenic bone anabolic research and limits its utility as a targeted precursor. Formononetin (7-hydroxy-4'-methoxyisoflavone), the structural isomer of isoformononetin, presents a reversed methylation pattern that selectively shifts its binding affinity and metabolic fate in CYP450 and immunomodulatory pathways, specifically impacting Th17 and B-cell differentiation. For synthetic chemists, the specific 7-methoxy and 4'-hydroxy configuration of isoformononetin provides a distinct regioselective starting point for cross-coupling reactions that cannot be achieved using generic isoflavone mixtures or alternative isomers [1].

Substitution Risk

Baseline Antiproliferative Activity in Leukemic Cell Models

In standardized comparative assays against human leukemic K562 cells, isoformononetin provides a reproducible baseline for structure-activity relationship (SAR) studies of isoflavonoid derivatives. Quantitative evaluation demonstrates that isoformononetin achieves a 50% inhibitory concentration (IC50) of 12.5 ± 0.6 μM. In direct comparison, its synthetically modified N-methyl derivative exhibits a weaker IC50 of 15.7 ± 0.9 μM under identical assay conditions [1].

| Evidence Dimension | In vitro cytotoxicity (IC50) |

| Target Compound Data | 12.5 ± 0.6 μM |

| Comparator Or Baseline | 15.7 ± 0.9 μM (N-methyl derivative) |

| Quantified Difference | Isoformononetin requires ~20% lower concentration to achieve 50% inhibition compared to the N-methyl derivative. |

| Conditions | Human leukemic K562 cell line assay. |

Provides a precise, quantitative benchmark for procurement when selecting parent compounds for developing and calibrating novel antiproliferative isoflavone derivatives.

Quantified Xanthine Oxidase Inhibition for Hyperuricemia Modeling

Isoformononetin serves as a measurable, mid-range standard in the evaluation of natural product-derived xanthine oxidase (XOD) inhibitors. In vitro enzymatic assays quantify isoformononetin's XOD inhibitory IC50 at 13 ± 2 μM. This provides a distinct comparative baseline against highly potent commercial inhibitors like febuxostat (IC50 = 0.16 ± 0.08 μM) and related natural compounds such as Moracin D (IC50 = 5.1 ± 2.1 μM) [1].

| Evidence Dimension | XOD Inhibition (IC50) |

| Target Compound Data | 13 ± 2 μM |

| Comparator Or Baseline | Moracin D (5.1 ± 2.1 μM) and Febuxostat (0.16 ± 0.08 μM) |

| Quantified Difference | Provides a defined >10 μM baseline, distinct from sub-micromolar synthetic drugs. |

| Conditions | In vitro XOD inhibition assay. |

Allows researchers to calibrate enzyme inhibition assays using a structurally defined, naturally occurring isoflavone standard.

High-Yield Scalability via Palladium-Catalyzed Cross-Coupling

For synthetic chemists, isoformononetin is highly processable compared to traditional deoxybenzoin-derived isoflavones, which suffer from low yields and tedious protection/deprotection steps. Advanced synthetic routes utilizing palladium-catalyzed Suzuki cross-coupling (Pd(OAc)2, PEG 10000) achieve isoformononetin in a streamlined three-step sequence with a 71% overall yield. This efficiency far exceeds older methods, making it an economically viable starting material for downstream 7-alkyl isoflavone diversification [1].

| Evidence Dimension | Overall synthesis yield |

| Target Compound Data | 71% overall yield (3-step sequence) |

| Comparator Or Baseline | Traditional deoxybenzoin scaffold methods (historically limited by low yields and long reaction times) |

| Quantified Difference | Achieves >70% efficiency in only 3 steps without tedious deprotection sequences. |

| Conditions | Palladium-catalyzed cross-coupling with 4-hydroxybenzene boronic acid. |

Ensures that procurement for chemical synthesis benefits from a scalable, high-yield intermediate rather than relying on low-efficiency extraction or outdated synthetic routes.

Osteogenic Differentiation vs. Uterotrophic Side Effects

In comparative in vivo models evaluating bone mineral density (BMD), isoformononetin demonstrates targeted osteoblast differentiation without the severe estrogenic side effects common to unmethylated isoflavones. While daidzein and genistein act heavily via estrogen receptors, isoformononetin enhances the Mineral Apposition Rate (MAR) and Bone Formation Rate (BFR) while exhibiting only a very mild uterotrophic effect. When compared to another methoxylated isoflavone, cajanin, isoformononetin specifically exhibits a potent anti-apoptotic effect on osteoblasts, operating via parallel activation of MEK-Erk and Akt pathways[1].

| Evidence Dimension | Mechanism of bone formation and estrogenicity |

| Target Compound Data | Enhances MAR/BFR with potent anti-apoptotic effect and minimal uterotrophic activity |

| Comparator Or Baseline | Daidzein/Genistein (high estrogenicity) and Cajanin (stronger mitogen but lacks the specific anti-apoptotic dominance) |

| Quantified Difference | Shifts the mechanism of action from estrogen-receptor-mediated to MEK-Erk/Akt anti-apoptotic pathways. |

| Conditions | In vivo Sprague-Dawley rat models (10.0 mg/kg/day). |

Crucial for procuring a bone-anabolic standard that isolates osteoblast survival mechanisms from confounding estrogenic variables.

Standard for Non-Estrogenic Osteogenesis Assays

Because isoformononetin enhances bone formation rates without triggering significant uterotrophic effects, it is a highly suitable procurement choice as a positive control in in vitro and in vivo assays evaluating novel, non-estrogenic osteoporosis treatments. It isolates the MEK-Erk and Akt anti-apoptotic pathways from confounding estrogen receptor activation [1].

Precursor for 7-Alkyl Isoflavone Synthesis

Leveraging its 71% overall synthesis yield via palladium-catalyzed cross-coupling, isoformononetin serves as a highly processable, scalable intermediate. Industrial and academic laboratories procure it to synthesize complex 7-alkyl isoflavones and other targeted derivatives without the low yields associated with traditional deoxybenzoin scaffolds [2].

Baseline Calibrator in Enzyme and Cytotoxicity Screening

With established IC50 values against K562 leukemic cells (12.5 μM) and Xanthine Oxidase (13 μM), isoformononetin is utilized as a reliable, mid-range benchmark compound. It allows assay developers to validate the sensitivity of their high-throughput screening platforms when evaluating new phytoestrogen derivatives or natural product extracts [3].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types